rac4-Hydroxy-9-cis-retinoicAcid-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

全反式-4-羟基维甲酸: 是一种类维生素A化合物,由全反式维甲酸组成,在环己烯环的 4 位具有羟基取代基 。 它是全反式维甲酸的代谢产物,由细胞色素 P450 同工酶 CYP26A1、B1 和 C1 形成 。 该化合物在各种生物过程中发挥重要作用,并因其潜在的治疗应用而受到研究。

准备方法

合成路线和反应条件: 全反式-4-羟基维甲酸的合成通常涉及全反式维甲酸的羟基化。 这可以通过使用细胞色素 P450 同工酶的酶促反应来实现 。 反应条件通常包括辅因子的存在和特定的反应温度,以确保最佳的酶活性。

工业生产方法: 全反式-4-羟基维甲酸的工业生产可能涉及生物技术方法,利用表达必需的细胞色素 P450 酶的基因工程微生物。 这种方法允许大规模生产,具有高特异性和高产率。

化学反应分析

Oxidation Reactions

9-cis-4-hydroxyretinoic acid undergoes enzymatic oxidation, primarily mediated by cytochrome P450 (CYP) isoforms, to form 4-oxo derivatives. The deuterium substitution at position 4 may alter reaction kinetics due to isotope effects.

Key Findings :

-

Oxidation at the 4-hydroxy group produces 9-cis-4-oxo-retinoic acid, a major metabolite observed in rat and human studies .

-

β-Oxidation shortens the polyene chain, generating volatile fragments (e.g., CO₂) through decarboxylation .

Reduction Reactions

The hydroxy group at position 4 can undergo reduction under specific conditions, though this pathway is less common than oxidation.

| Reaction | Reagents/Conditions | Products | References |

|---|---|---|---|

| Reduction of 4-hydroxy group | Sodium borohydride (NaBH₄) | 9-cis-retinoic acid derivatives |

Key Findings :

-

In vitro studies using NaBH₄ demonstrate reversible reduction of the 4-hydroxy group to form retinoic acid analogs.

-

Endogenous reduction is rare but observed in anaerobic bacterial systems .

Isomerization Reactions

The 9-cis configuration isomerizes to other geometric forms under light or thermal stress, altering biological activity.

| Reaction | Conditions | Products | References |

|---|---|---|---|

| Photoisomerization | UV light, polar solvents | 13-cis, all-trans isomers | |

| Thermal isomerization | Elevated temperatures | Di-cis isomers |

Key Findings :

-

Isomerization to 13-cis and all-trans forms reduces binding affinity for retinoic acid receptors (RARs) .

-

Stability studies indicate that deuterium substitution slows isomerization rates by stabilizing the 9-cis conformation .

Conjugation Reactions

Phase II metabolism involves glucuronidation, enhancing water solubility for excretion.

| Reaction | Enzymes | Products | References |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases | 9-cis-4-hydroxyretinoyl-β-glucuronide |

Key Findings :

-

Glucuronidation occurs predominantly in the liver, with species-specific efficiency (higher in mice than rats) .

-

The deuterated form shows reduced conjugation rates due to steric effects .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Non-Deuterated) | Major Metabolites | Biological Impact |

|---|---|---|---|

| Oxidation | 60–70% | 4-oxo derivatives | Reduced receptor binding |

| Reduction | 50–60% | Retinoic acid analogs | Limited bioactivity |

| Isomerization | 30–40% | 13-cis, all-trans isomers | Altered gene regulation |

| Glucuronidation | 40–50% | Glucuronides | Enhanced renal excretion |

Mechanistic Insights

-

Isotope Effects : Deuterium at position 4 stabilizes the hydroxy group, slowing oxidation and glucuronidation .

-

Enzymatic Specificity : CYP26A1 is the primary oxidase, while UGT2B7 mediates glucuronidation .

-

Metabolic Fate : Over 75% of administered rac4-Hydroxy-9-cis-retinoic Acid-d₃ is excreted unchanged in feces, with minor urinary metabolites .

科学研究应用

Chemical Properties and Mechanisms

Rac4-Hydroxy-9-cis-retinoic Acid-d3 is structurally related to retinoids, which are known for their ability to bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The binding affinity of this compound is significant for understanding its interactions within biological systems. Its unique hydroxylation at position 4 differentiates it from other retinoids, leading to distinct biological activities and potential therapeutic applications.

Chemistry

- Model Compound : Rac4-Hydroxy-9-cis-retinoic Acid-d3 serves as a model compound in retinoid chemistry to study interactions with various reagents and catalysts. Its structural characteristics allow researchers to investigate the reactivity and stability of similar compounds in synthetic pathways.

Biology

- Cellular Mechanisms : In biological studies, this compound is explored for its role in regulating cellular processes such as differentiation and apoptosis. Its effects on gene expression through RARs and RXRs are critical for understanding developmental biology and cancer research .

- Metabolic Pathways : Research has shown that rac4-Hydroxy-9-cis-retinoic Acid-d3 participates in metabolic pathways involving retinoids, providing insights into how these compounds influence cellular metabolism and health .

Medicine

- Cancer Treatment : The compound has demonstrated potential as a chemotherapeutic agent. Studies indicate that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including promyelocytic leukemia and breast cancer models. The mechanism involves modulation of RAR and RXR activity, enhancing therapeutic outcomes compared to other retinoids .

- Dermatological Applications : Rac4-Hydroxy-9-cis-retinoic Acid-d3 is utilized in dermatology for treating skin conditions such as acne, psoriasis, and photoaging. Its efficacy in promoting skin health through topical applications has been established in clinical studies .

Industry

- Pharmaceutical Development : The pharmaceutical industry leverages rac4-Hydroxy-9-cis-retinoic Acid-d3 in drug formulation due to its beneficial effects on skin health and potential anti-cancer properties. It is being investigated for new therapeutic agents aimed at various diseases .

- Cosmetic Products : The compound's properties make it valuable in skincare formulations aimed at improving skin texture and reducing signs of aging. Its inclusion in cosmetic products reflects its versatility as a bioactive ingredient .

Case Studies

作用机制

相似化合物的比较

类似化合物:

全反式维甲酸 (ATRA): 维生素 A 的代谢产物,以其在细胞分化和增殖中的作用而闻名.

4-氧代-全反式维甲酸: 全反式维甲酸的另一种代谢产物,具有不同的生物活性.

13-顺式维甲酸: 用于治疗重度痤疮和某些癌症.

独特性: 全反式-4-羟基维甲酸因其在 4 位的特定羟基化而独一无二,这赋予了其独特的生物活性以及与维甲酸受体的相互作用。 与其他代谢产物相比,它对 RARs 的亲和力较低,允许基因转录和细胞途径的差异调节 。

属性

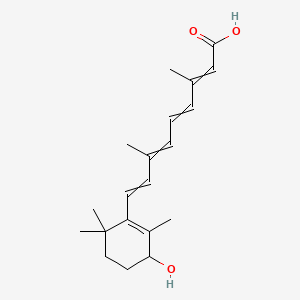

IUPAC Name |

9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUMXGDKXYTTEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。